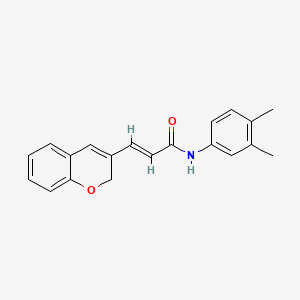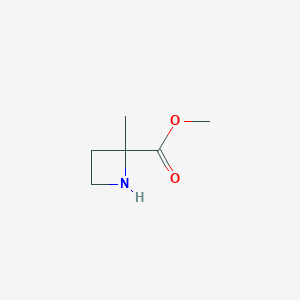
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of sulfur in the thiol group adds to its reactivity and potential for forming diverse chemical derivatives.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclocondensation of appropriate hydrazine derivatives with β-diketones to form the pyrazole ring. Subsequently, the pyrazole derivative undergoes further reactions to introduce the pyrimidine ring and the thiol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
化学反応の分析
Types of Reactions
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole or pyrimidine rings.
Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structure.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with specific amino acid residues, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-amine
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-ol
- 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-methanol
Uniqueness
The presence of the thiol group in 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-thiol distinguishes it from similar compounds. This functional group imparts unique reactivity and potential for forming disulfide bonds, which can be crucial in biological and chemical applications. Additionally, the combination of pyrazole and pyrimidine rings in a single molecule provides a versatile scaffold for further chemical modifications and applications.
特性
IUPAC Name |
6-(1-ethyl-3-methylpyrazol-4-yl)-1H-pyrimidine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-3-14-6-8(7(2)13-14)9-4-5-11-10(15)12-9/h4-6H,3H2,1-2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOMKLHXSZSKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=CC=NC(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-hydroxy-9-(3-methoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![4-[(Ethylamino)methyl]phenol](/img/structure/B2932976.png)
![4-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B2932977.png)
![N-(3,4-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2932978.png)

![[3,3-Difluoro-1-(methylsulfanylmethyl)cyclobutyl]methanol](/img/structure/B2932985.png)

![6-[3-(4-chlorophenyl)azepane-1-carbonyl]quinoxaline](/img/structure/B2932991.png)
![1-(2-{[(4-bromophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2932992.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2932993.png)
![N-(2-methoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2932994.png)
![3-[4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl]-1-methyl-1,2-dihydropyridin-2-one hydrochloride](/img/structure/B2932995.png)

![4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid](/img/structure/B2932998.png)
